molecular formula C12H12N2OS B1270565 N-(3-amino-4-methylphenyl)thiophene-2-carboxamide CAS No. 332906-72-6

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide

Cat. No.: B1270565
CAS No.: 332906-72-6
M. Wt: 232.3 g/mol
InChI Key: MOENHNIOLUQALG-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide is an organic compound that features both an aromatic amine and a thiophene ring

Scientific Research Applications

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)thiophene-2-carboxamide can be achieved through the acylation of 3-amino-4-methylphenylamine with 2-thiophenecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(3-Amino-4-methylphenyl)acetamide
  • N-(3-Amino-4-methylphenyl)propionamide

Uniqueness

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of materials with specific electronic characteristics, such as organic semiconductors.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOENHNIOLUQALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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